

Spectroscopic Unveiling of 3-Methoxyoxan-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802

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This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **3-Methoxyoxan-4-amine**, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established spectroscopic principles to offer a detailed characterization of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this molecule for its identification, characterization, and further investigation.

Introduction: The Structural Elucidation Challenge

3-Methoxyoxan-4-amine ($C_6H_{13}NO_2$) is a substituted tetrahydropyran ring, featuring a methoxy group at the 3-position and an amine group at the 4-position. The precise and unambiguous confirmation of its molecular structure is a prerequisite for any meaningful scientific study. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide addresses the current gap in experimental data by providing a robust, predicted spectroscopic profile. The subsequent sections will delve into the theoretical underpinnings of the expected NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and its spectral output. This approach not only provides a valuable

reference for the future acquisition of experimental data but also serves as a pedagogical tool for understanding the application of spectroscopic principles to novel chemical entities.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The predicted mass spectrum of **3-Methoxyoxan-4-amine** provides crucial information about its molecular weight and potential fragmentation patterns, aiding in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small molecule like **3-Methoxyoxan-4-amine** would involve the following steps:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion ($M^{+\cdot}$) and various fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum Data

The predicted mass spectral data for **3-Methoxyoxan-4-amine**, based on its molecular formula $C_6H_{13}NO_2$, is summarized in the table below. The monoisotopic mass of the molecule is 131.0946 g/mol .

Adduct/Fragment	Predicted m/z
$[M+H]^+$	132.1020
$[M+Na]^+$	154.0839
$[M]^+$	131.0946
$[M-H]^-$	130.0871
$[M+HCOO]^-$	176.0928

Table 1: Predicted m/z values for various adducts and the molecular ion of **3-Methoxyoxan-4-amine**. Data is based on predictions from publicly available chemical databases.[\[1\]](#)

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ($[M]^+$) is expected at an m/z of approximately 131. This peak, corresponding to the intact molecule with one electron removed, is a key indicator of the compound's molecular weight.

Fragmentation Pathways: The molecular ion of **3-Methoxyoxan-4-amine** is expected to undergo characteristic fragmentation, providing further structural information. Common fragmentation patterns for ethers and amines include alpha-cleavage. For instance, cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atom would lead to the formation of stable carbocations.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The predicted IR spectrum of **3-Methoxyoxan-4-amine** will exhibit characteristic absorption bands corresponding to its primary amine and ether functional groups, as well as the alkane backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining an IR spectrum is as follows:

- **Sample Preparation:** A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.
- **Spectrum Generation:** The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

Predicted IR Absorption Bands

Wavenumber Range (cm^{-1})	Vibration Type	Functional Group	Intensity
3400-3250	N-H Stretch	Primary Amine	Medium
2960-2850	C-H Stretch	Alkane	Strong
1650-1580	N-H Bend (Scissoring)	Primary Amine	Medium
1470-1430	C-H Bend	Alkane	Medium
1250-1020	C-N Stretch	Aliphatic Amine	Medium
1150-1085	C-O-C Stretch (Asymmetric)	Ether	Strong
910-665	N-H Wag	Primary Amine	Broad

Table 2: Predicted characteristic infrared absorption bands for **3-Methoxyoxan-4-amine**. The wavenumber ranges are based on established correlations for organic functional groups.[2]

Interpretation of the Predicted IR Spectrum

The presence of a primary amine ($-\text{NH}_2$) group is expected to be confirmed by a pair of medium-intensity peaks in the $3400\text{-}3250\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond should also be observable in the $1650\text{-}1580\text{ cm}^{-1}$ range.[2]

The ether linkage (C-O-C) will be evident from a strong, characteristic C-O stretching band, typically in the 1150-1085 cm^{-1} region.^[2] The aliphatic nature of the molecule will be represented by strong C-H stretching absorptions just below 3000 cm^{-1} and C-H bending vibrations around 1450 cm^{-1} .

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted ^1H and ^{13}C NMR spectra of **3-Methoxyoxan-4-amine** provide a wealth of information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard NMR experiment would be conducted as follows:

- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) to avoid solvent interference in the ^1H NMR spectrum.
- **Data Acquisition:** The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
- **Spectrum Generation:** The FID is Fourier transformed to produce the NMR spectrum, which plots signal intensity against chemical shift (in parts per million, ppm).

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **3-Methoxyoxan-4-amine** is expected to show distinct signals for the protons in different chemical environments. The predicted chemical shifts, multiplicities, and coupling constants are summarized below.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-2 (axial)	~3.8	dd	1H
H-2 (equatorial)	~3.4	dd	1H
H-3	~3.2	m	1H
H-4	~2.8	m	1H
H-5 (axial)	~1.5	m	1H
H-5 (equatorial)	~1.9	m	1H
H-6 (axial)	~3.9	dd	1H
H-6 (equatorial)	~3.5	dd	1H
-OCH ₃	~3.3	s	3H
-NH ₂	~1.6 (broad)	s	2H

Table 3: Predicted ¹H NMR data for **3-Methoxyoxan-4-amine**. Chemical shifts are estimates based on typical values for similar structural motifs. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Interpretation of the Predicted ¹H NMR Spectrum

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.3 ppm, integrating to three protons. The amine protons (-NH₂) will likely appear as a broad singlet around 1.6 ppm, and its chemical shift can be highly dependent on the solvent and concentration. This peak would disappear upon the addition of D₂O due to proton exchange.

The protons on the tetrahydropyran ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the oxygen atom (C-2 and C-6) will be the most downfield-shifted due to the deshielding effect of the oxygen. The protons on C-3 and C-4, being adjacent to the methoxy and amine groups respectively, will also be shifted downfield compared to the C-5 protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum of **3-Methoxyoxan-4-amine** will show six distinct signals, one for each unique carbon atom.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2	~68
C-3	~78
C-4	~52
C-5	~30
C-6	~65
-OCH ₃	~56

Table 4: Predicted ^{13}C NMR chemical shifts for **3-Methoxyoxan-4-amine**.

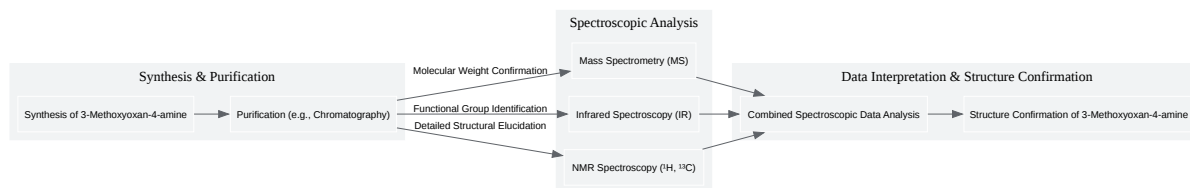
Interpretation of the Predicted ^{13}C NMR Spectrum

The carbons directly bonded to oxygen (C-2, C-3, and C-6) are expected to have the largest chemical shifts, appearing in the downfield region of the spectrum. The carbon of the methoxy group (-OCH₃) will also be in this region. The carbon bearing the amine group (C-4) will be shifted downfield compared to a simple alkane but less so than the oxygen-bearing carbons. The C-5 carbon, being the most shielded, will appear at the most upfield position.

Visualizations

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure of **3-Methoxyoxan-4-amine** and a conceptual workflow for its spectroscopic characterization.

Figure 1: 2D structure of **3-Methoxyoxan-4-amine**.



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Figure 2: Workflow for the spectroscopic characterization of **3-Methoxyoxan-4-amine**.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for **3-Methoxyoxan-4-amine**. By leveraging established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a detailed and informative profile of this molecule. The predicted data, including m/z values, characteristic IR absorption bands, and ^1H and ^{13}C NMR chemical shifts, provide a robust framework for the identification and structural elucidation of **3-Methoxyoxan-4-amine**. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate the spectroscopic features of this compound and to confidently interpret future experimental data. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the predicted structural features, paving the way for the further exploration of the chemical and biological properties of **3-Methoxyoxan-4-amine**.

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